Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate
Description
Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate (CAS: 900262-41-1) is a carboxamide derivative of a pyridopyrrolopyrimidine scaffold. Its structure features:
- A pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core with a 4-oxo-1,4-dihydro moiety.
- A 3-methoxypropyl substituent at the N-1 position.
- A methyl group at the 9-position.
- A carboxamide group linked to a 2,4-dimethoxyphenyl aromatic ring via an ethyl acetate spacer.
This compound is synthesized through a multi-step process involving:
Esterification: Formation of methyl or ethyl esters of pyridopyrrolopyrimidine carboxylates (e.g., intermediates 17 and 18) via condensation reactions .
Hydrolysis: Conversion of the ester to a carboxylic acid (e.g., intermediates 19 and 20) using aqueous lithium hydroxide .
Carboxamide Formation: Coupling the carboxylic acid with 2,4-dimethoxyaniline using 1,10-carbonyldiimidazole (CDI) in acetonitrile .
Properties
IUPAC Name |
ethyl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-4-29-16(25)12-21-19(26)15-11-14-18(23(15)9-6-10-28-3)22-17-13(2)7-5-8-24(17)20(14)27/h5,7-8,11H,4,6,9-10,12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGPYPQOTJPDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(N1CCCOC)N=C3C(=CC=CN3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a pyrido-pyrimidine core, which is known to influence its biological activity. Below is a simplified representation of its chemical structure:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various pharmacological activities including:
- Antioxidant activity
- Antimicrobial properties
- Anti-inflammatory effects
- Anticancer potential
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The following mechanisms have been suggested based on related compounds:
- Inhibition of Enzymatic Activity : Similar pyrimidine derivatives have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For instance, studies have reported IC50 values for COX inhibition ranging from 19.45 μM to 42.1 μM for various derivatives .
- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis. Research on related compounds suggests that they can induce cell cycle arrest in cancer cells by targeting specific kinases .
Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of pyrimidine derivatives similar to this compound using carrageenan-induced paw edema models. The results indicated significant reductions in inflammation comparable to established anti-inflammatory drugs like indomethacin .
Anticancer Potential
In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, derivatives with similar structural features showed enhanced anti-cancer activity against breast and colon cancer cell lines .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Variations
(a) Pyridopyrrolopyrimidine Derivatives
Key Observations :
- The 3-methoxypropyl group at N-1 in the target compound likely enhances solubility compared to hydrophobic benzyl or methyl substituents in analogues like 17 .
(b) Imidazopyridine Derivatives
| Compound Name (e.g., 1l, 2d) | Core Structure | Functional Groups | Yield | Melting Point (°C) |
|---|---|---|---|---|
| Diethyl 8-cyano-7-(4-nitrophenyl)...imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Ester, cyano, nitro | 51–55% | 215–245 |
Key Observations :
Functional Group Variations
Substituent Effects
- N-1 Substituents : The 3-methoxypropyl group in the target compound may confer greater conformational flexibility compared to rigid benzyl or compact methyl groups in analogues .
- Aryl Carboxamide Groups : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with other aryl substituents (e.g., nitro or chloro groups in analogues 21–29), which could modulate receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
